molecular formula C16H12ClN3O3 B4891370 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole

1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B4891370
M. Wt: 329.74 g/mol
InChI Key: HKMLRISOJASRIU-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzodiazole ring substituted with chloro, nitro, and benzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid . This intermediate is then reacted with thionyl chloride to form 2-chloro-5-nitrobenzoyl chloride . The final step involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 5,6-dimethyl-1H-1,3-benzodiazole under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce additional oxygen atoms into the molecule.

    Reduction: Reduction reactions often use reagents like hydrogen gas or metal hydrides to remove oxygen atoms or add hydrogen atoms.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the chloro or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity, allowing it to interact with enzymes and other proteins. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-9-5-14-15(6-10(9)2)19(8-18-14)16(21)12-7-11(20(22)23)3-4-13(12)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMLRISOJASRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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